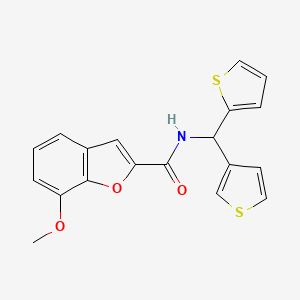

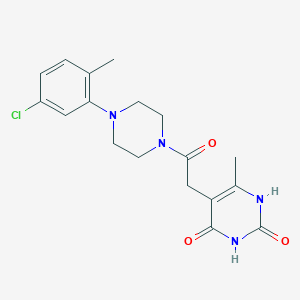

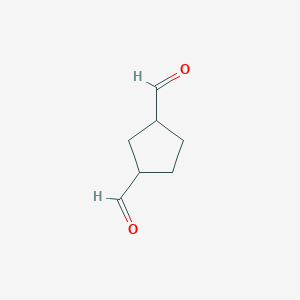

7-methoxy-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzofuran-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom . It’s an important class of heterocyclic compound with diverse applications in medicinal chemistry and material science . Benzofurans are oxygen-containing heterocyclic compounds that have shown significant anticancer activities .

Synthesis Analysis

Thiophene derivatives can be synthesized by splicing the nitrogen-containing heterocycle natural molecule nicotinic acid and the sulfur-containing heterocycle thiophene .Molecular Structure Analysis

Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It’s soluble in most organic solvents like alcohol and ether but insoluble in water .Chemical Reactions Analysis

Thiophene is likely to be metabolized into active 4-hydroxymethiopropamine and thiophene S-oxides . These are further deaminated by CYP2C in the liver, transforming them into inactive 1-(Thiophen-2-yl)-2-propan-2-one, which is a phenylacetone derivative .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For thiophene, it has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It’s soluble in most organic solvents like alcohol and ether but insoluble in water .Aplicaciones Científicas De Investigación

Neuroprotective and Antioxidant Activities

One significant area of application for 7-methoxy-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzofuran-2-carboxamide derivatives is in neuroprotection and antioxidant activities. A study by Jungsook Cho et al. synthesized a series of novel 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives and evaluated their neuroprotective and antioxidant activities using primary cultured rat cortical neuronal cells and in vitro cell-free bioassays. Among the synthesized derivatives, some compounds showed considerable protection against NMDA-induced excitotoxic neuronal cell damage and exhibited antioxidant properties, suggesting their potential application in treating neurodegenerative diseases (Cho et al., 2015).

Anti-Inflammatory and Analgesic Properties

Another research application is in the development of anti-inflammatory and analgesic agents. A study conducted by A. Abu‐Hashem et al. focused on the synthesis of novel compounds derived from benzofuran carboxamide, showing significant cyclooxygenase-1/cyclooxygenase-2 (COX-1/COX-2) inhibitory, analgesic, and anti-inflammatory activities. This research highlights the potential of benzofuran derivatives in creating new therapeutic agents for inflammation and pain management (Abu‐Hashem et al., 2020).

Antimicrobial Activity

The antimicrobial activity of benzofuran derivatives also represents a significant area of scientific interest. Compounds related to this compound have been studied for their antibacterial and antifungal properties, suggesting their potential as a basis for developing new antimicrobial agents. For example, compounds with thiophene-3-carboxamide derivatives have shown notable antibacterial and antifungal activities, emphasizing the versatility of benzofuran derivatives in antimicrobial research (Vasu et al., 2005).

Synthesis of Heterocyclic Compounds

The synthesis and characterization of heterocyclic compounds derived from benzofuran carboxamides are central to chemical research, providing insights into the structural and functional diversity of these compounds. Studies involve the development of novel synthetic methodologies and the exploration of their chemical properties, paving the way for applications in material science, pharmaceuticals, and catalysis. The research by Richard Kammel et al. on the reactions of brominated benzolactone/lactam with thiobenzamide and thiourea exemplifies the innovative approaches to synthesizing complex heterocyclic structures (Kammel et al., 2015).

Mecanismo De Acción

While the specific mechanism of action for “7-methoxy-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzofuran-2-carboxamide” is not known, thiophene derivatives are known to have a wide range of therapeutic properties such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Safety and Hazards

Direcciones Futuras

The development of promising compounds with target therapy potentials and little side effects is the main goal of medical researchers . Thiophene and its substituted derivatives are very important in the field of medicinal chemistry, and there is ongoing research to synthesize and investigate new structural prototypes with more effective pharmacological activity .

Propiedades

IUPAC Name |

7-methoxy-N-[thiophen-2-yl(thiophen-3-yl)methyl]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NO3S2/c1-22-14-5-2-4-12-10-15(23-18(12)14)19(21)20-17(13-7-9-24-11-13)16-6-3-8-25-16/h2-11,17H,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJYWCZIKZINDAO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=C2)C(=O)NC(C3=CSC=C3)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Methyl-1-[2-(1-methylpyrrolidin-2-yl)ethyl]urea](/img/structure/B2679112.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)butyramide](/img/structure/B2679115.png)

![N-(2-chloro-4-methylphenyl)-2-(3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2679117.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2679120.png)

![exo-3-Methylamino-9-boc-9-azabicyclo[3.3.1]nonane](/img/structure/B2679130.png)

![3,4-dichloro-N'-(1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide](/img/structure/B2679134.png)